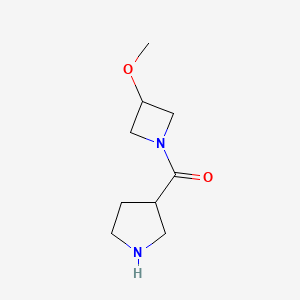

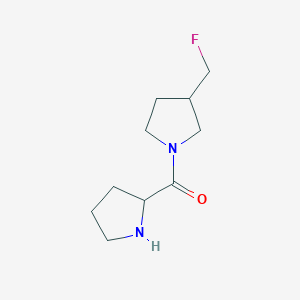

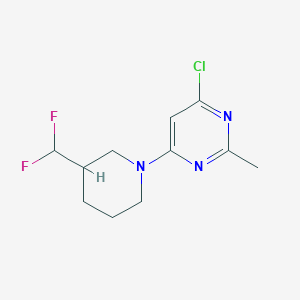

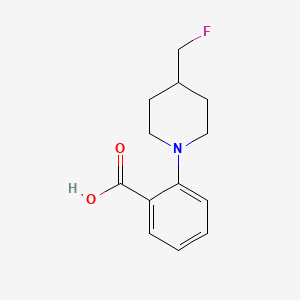

![molecular formula C9H10ClN3O B1476662 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2097979-16-1](/img/structure/B1476662.png)

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Descripción general

Descripción

Bicycloheptanes are a class of organic compounds that contain a seven-membered ring structure with two bridgehead carbons . They are found in many natural products and have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of bicycloheptanes can be achieved through various methods. One approach involves the use of organocatalysis to perform a formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis

The molecular structure of bicycloheptanes is characterized by a seven-membered ring with two bridgehead carbons . Computational studies can be used to estimate properties such as density, heat of sublimation, and impact sensitivity .Chemical Reactions Analysis

Bicycloheptanes can undergo a variety of chemical reactions. For example, a mechanism for the degradation of n-heptane and the formation of products of its plasma-chemical transformation by microwave discharge treatment has been proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of bicycloheptanes can be estimated using computational methods. Factors such as the number of aza nitrogen atoms and NO2 groups can influence properties like heat of formation (HOF), density, and detonation properties .Aplicaciones Científicas De Investigación

High-Energy Density Compounds (HEDCs)

The structure and properties of bicyclo[3.1.1]heptane derivatives have been studied for the development of new high-energy density compounds (HEDCs). The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties . These compounds have potential applications in modern military and civil purposes due to their excellent detonation properties .

Impact Sensitivity

The impact sensitivity of these compounds is another area of interest. The thermal stability generally decreases with increasing nitro groups. The N–NO2 bond is the trigger bond for all designed compounds . This information is crucial for the safe handling and use of these compounds in various applications.

Asymmetric Synthesis

Bicyclo[2.2.1]heptane derivatives have been used in asymmetric synthesis. An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . This method provides a new approach to functionalized bicyclo[2.2.1]heptanes, which are critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Drug Discovery

The bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is highly desirable for relevant drug discovery .

Bioactive Natural Products

Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions. Camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain this structural moiety .

Chiral Ligands for Transition-Metal Catalysis

Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis, and they contain the bicyclo[2.2.1]heptane scaffold . This makes the bicyclo[2.2.1]heptane derivatives valuable in the field of catalysis.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-6-3-7(13)5-14-4-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZRLFFFDHCJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC1N2C3=NC=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

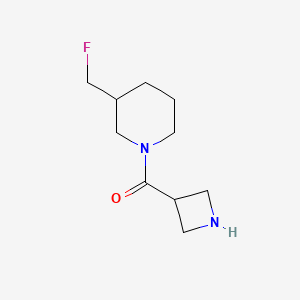

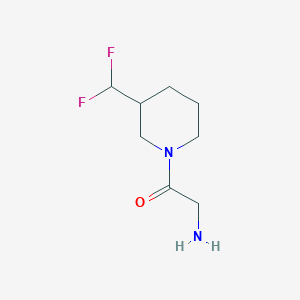

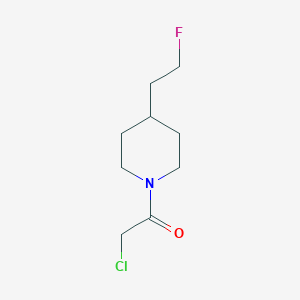

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)